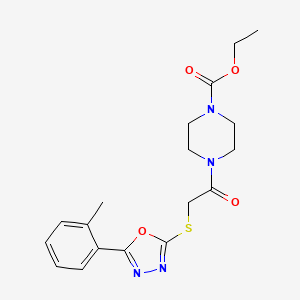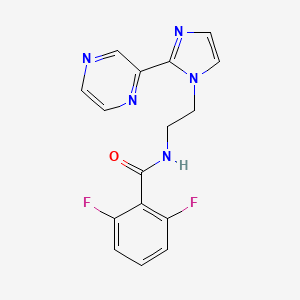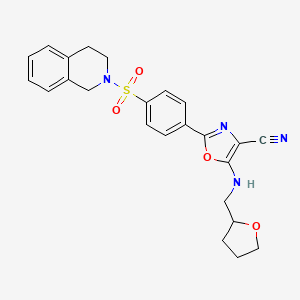![molecular formula C12H12N4O3 B2980869 1,3-dimethyl-5-[(3-pyridinylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 338394-17-5](/img/structure/B2980869.png)
1,3-dimethyl-5-[(3-pyridinylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,3-dimethyl-5-[(3-pyridinylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione” is a chemical with the CAS Number 338394-17-5 . It has a molecular weight of 260.25 and its IUPAC name is the same as the given name .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H12N4O3/c1-15-10(17)9(11(18)16(2)12(15)19)7-14-8-4-3-5-13-6-8/h3-7,14H,1-2H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid . The InChI key, which is a unique identifier for the compound, isVZWYOHJACNURMI-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Synthetic Applications in Heterocyclic Chemistry Research has demonstrated that derivatives of 1,3-dimethyluracil undergo a range of reactions, leading to the synthesis of novel pyrimidines and pyridines, which are of significant interest in medicinal chemistry and materials science. For instance, 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil undergoes cycloaddition reactions with electron-deficient olefins to form pyrido[2,3-d]pyrimidines. These compounds can further undergo Michael addition, leading to pyrrolo[3,4-c]pyridines and theophylline derivatives, showcasing the compound's versatility as a building block for complex heterocycles (Walsh et al., 1988).
Facilitation of Novel Synthesis Methods The research also highlights methods for the facile one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, showcasing the efficiency of utilizing dimethylaminomethylene derivatives in synthesizing complex structures. This methodology is beneficial for creating compounds with potential biological significance, carried out under conditions that favor high yields, such as solid state and microwave irradiations, enhancing the eco-friendliness and efficiency of the synthesis process (Prajapati et al., 2006).
Biological Activity and Potential Applications Furthermore, the synthesis of derivatives has led to the discovery of compounds with notable biological activities. For instance, the synthesis of pyrimidine derivatives that exhibit antioxidant properties suggests the potential for these compounds in therapeutic applications. The creation of 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine derivatives and their subsequent reaction with various nucleophiles points to a systematic approach to designing and synthesizing compounds with desired biological activities (Vartale et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow if swallowed or in contact with skin .
Propriétés
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-(pyridin-3-yliminomethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-15-10(17)9(11(18)16(2)12(15)19)7-14-8-4-3-5-13-6-8/h3-7,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHYNZRDSNDBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-[(3-pyridinylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)

![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)
![8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2980790.png)

![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)
![1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one](/img/structure/B2980795.png)
![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2980796.png)
![8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2980797.png)
![N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2980802.png)

![2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B2980805.png)
![N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2980806.png)
![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980809.png)